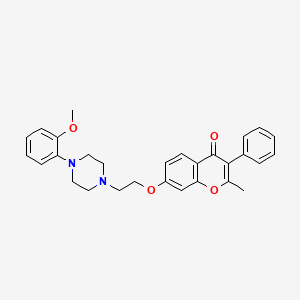

7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring . Piperazine derivatives have been shown to possess a wide range of biological properties .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. One common method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

In a similar compound, the piperazine ring adopts a chair conformation and the dihedral angle between the phenyl and pyridine rings is 39.9° . The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction can give piperazinopyrrolidinones .Wissenschaftliche Forschungsanwendungen

Alpha1-Adrenergic Receptor Affinity

This compound has been studied for its affinity to alpha1-adrenergic receptors, which are significant targets for the treatment of various neurological conditions. The therapeutic potential of structurally similar arylpiperazine-based alpha1-adrenergic receptor ligands has been explored through comparative analysis of structures, receptor affinity, docking simulations, molecular dynamics, and distribution of electrostatic potential .

Histamine H1 Receptor Affinity

It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor. This application is used for the management of allergies, hay fever, angioedema, and urticaria .

Monoamine Neurotransmitter Activity

Compounds structurally similar to 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one have been found in vitro to inhibit the reuptake and induce the release of monoamine neurotransmitters. This mechanism of action is shared with drugs such as amphetamines, although these compounds are much less potent and thought to have relatively insignificant abuse potential .

Wirkmechanismus

Target of Action

The primary targets of this compound are the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with the α1-ARs. These receptors are unambiguously associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound, by interacting with these receptors, can influence the biochemical pathways related to these conditions.

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Result of Action

The result of the compound’s action is primarily observed at the molecular and cellular levels. The interaction of the compound with the α1-ARs leads to changes in the function of these receptors, which can have downstream effects on the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy]-2-methyl-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O4/c1-21-28(22-8-4-3-5-9-22)29(32)24-13-12-23(20-27(24)35-21)34-19-18-30-14-16-31(17-15-30)25-10-6-7-11-26(25)33-2/h3-13,20H,14-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGATRIEVKRMDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(1R,2R,3R)-2,3-dihydroxycyclohexyl]oxycarbamate](/img/structure/B2936319.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzonitrile](/img/structure/B2936323.png)

![(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2936325.png)

![3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936328.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2936329.png)

![5-(4-chlorophenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2936330.png)

![4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2936333.png)

![Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2936334.png)

![N1-(2-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2936340.png)